(RS)-3-(1-Methylethyl)-morpholine HCl
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Overview
Description
(RS)-3-(1-Methylethyl)-morpholine HCl is a chemical compound with the molecular formula C7H16ClNO. It is a morpholine derivative, which means it contains a morpholine ring—a six-membered ring with one nitrogen and one oxygen atom. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (RS)-3-(1-Methylethyl)-morpholine HCl typically involves the reaction of 3-(1-Methylethyl)-morpholine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrochloride salt. The process generally involves:
Reacting 3-(1-Methylethyl)-morpholine with HCl: This step is performed in an aqueous or alcoholic medium.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain the pure hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process may include:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Automated Purification Systems: For large-scale purification and isolation of the compound.
Chemical Reactions Analysis
Types of Reactions
(RS)-3-(1-Methylethyl)-morpholine HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous medium.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of substituted morpholine compounds.
Scientific Research Applications
(RS)-3-(1-Methylethyl)-morpholine HCl has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (RS)-3-(1-Methylethyl)-morpholine HCl involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound, which lacks the 3-(1-Methylethyl) substituent.
N-Methylmorpholine: A derivative with a methyl group on the nitrogen atom.
4-(1-Methylethyl)-morpholine: A positional isomer with the isopropyl group on the fourth position.
Uniqueness
(RS)-3-(1-Methylethyl)-morpholine HCl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications where other morpholine derivatives may not be suitable.
Properties
IUPAC Name |
3-propan-2-ylmorpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6(2)7-5-9-4-3-8-7;/h6-8H,3-5H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMXNDMRPNTHNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COCCN1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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